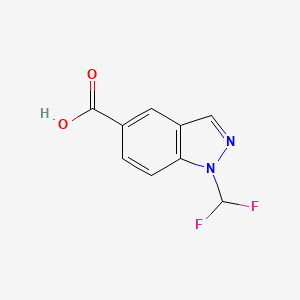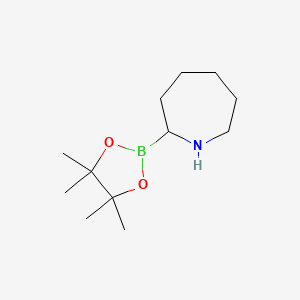![molecular formula C12H26Cl2N2O B13503068 {1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride](/img/structure/B13503068.png)
{1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride is a chemical compound with the molecular formula C12H24N2O.2ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. The process may include steps such as hydrogenation, cyclization, and amination .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through crystallization or chromatography techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, {1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the effects of piperidine derivatives on cellular processes. It may serve as a model compound for studying the interactions of similar molecules with biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It may also be employed in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of {1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A derivative of piperidine with a ketone group.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness: {1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound in various scientific research applications .
Propriétés
Formule moléculaire |
C12H26Cl2N2O |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
[1-(piperidin-3-ylmethyl)piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C12H24N2O.2ClH/c15-10-11-3-6-14(7-4-11)9-12-2-1-5-13-8-12;;/h11-13,15H,1-10H2;2*1H |
Clé InChI |
QODJQYHHWMTVCA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CN2CCC(CC2)CO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


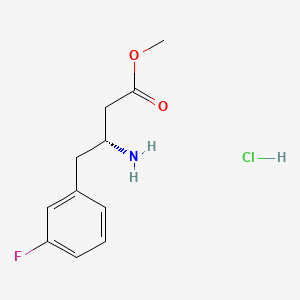
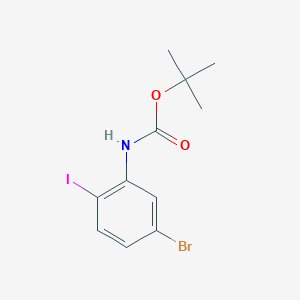



![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)

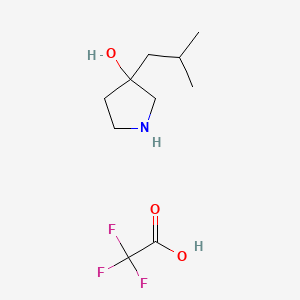
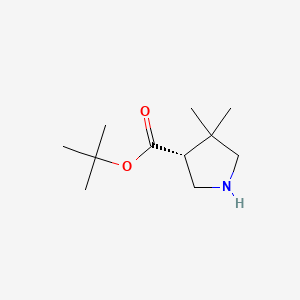
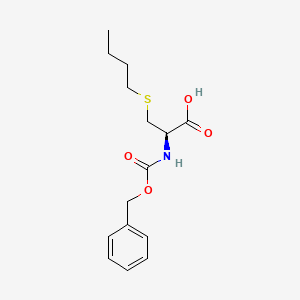
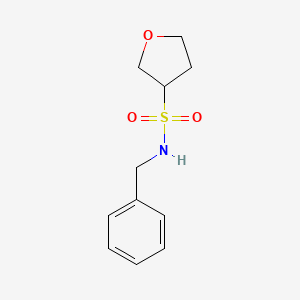
![Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)](/img/structure/B13503046.png)
